Faster Association Kinetics vs VH032
VH 298 exhibits substantially faster binding kinetics to the VCB (VHL–ElonginC–ElonginB) complex compared to VH032, a critical parameter for rapid target engagement in cellular assays and PROTAC ternary complex formation. Surface plasmon resonance (SPR) analysis reveals that VH 298 associates approximately 4-fold more rapidly than VH032, with Kon = 6.47 × 10⁵ M⁻¹·s⁻¹ versus 1.6 × 10⁵ M⁻¹·s⁻¹ [1].
| Evidence Dimension | Association rate constant (Kon) to VCB complex |
|---|---|
| Target Compound Data | Kon = 6.47 × 10⁵ M⁻¹·s⁻¹ |
| Comparator Or Baseline | VH032: Kon = 1.6 × 10⁵ M⁻¹·s⁻¹ |
| Quantified Difference | VH 298 associates ~4.0-fold faster than VH032 |
| Conditions | Surface plasmon resonance (SPR) at 25°C |
Why This Matters
Faster association kinetics reduce the time required to achieve equilibrium target occupancy, improving the efficiency of acute cellular treatments and enabling more reproducible PROTAC ternary complex assembly.
- [1] Frost J, Galdeano C, Soares P, Gadd MS, Grzes KM, Ellis L, Epemolu O, Shimamura S, Bantscheff M, Grandi P, Read KD, Cantrell DA, Rocha S, Ciulli A. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition. Nat Commun. 2016;7:13312. View Source
